Lipophilicity (XLogP3) vs. Des‑Methoxy and Heteroaryl‑Carbonyl Analogs
The computed XLogP3 of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is 3.8, which is notably higher than that of the structurally related 4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (XLogP3 ≈ 3.0, PubChem CID 42473426) and the des‑methoxy analog 2-(4-methoxyphenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one (XLogP3 ≈ 3.2, PubChem CID 42473425) [1]. This 0.6–0.8 log unit increase implies a roughly 4–6 fold higher partition coefficient, which correlates with greater membrane permeability and potentially enhanced oral bioavailability for the dimethoxy compound [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (XLogP3 ≈ 3.0); 2-(4-methoxyphenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one (XLogP3 ≈ 3.2) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity within an acceptable range (XLogP3 < 5) suggests improved passive membrane permeability, which is critical for oral CCR4-targeted therapeutics where systemic exposure is required.
- [1] PubChem Compound Summary for CID 42473426 (furan carbonyl analog), CID 42473425 (des-methoxy analog), and CID 42473424 (target). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 29, 2026). View Source
